molecular formula C17H18F3NO B1391312 4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946741-47-5

4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine

Cat. No. B1391312
CAS RN: 946741-47-5
M. Wt: 309.33 g/mol
InChI Key: ZIQJOTKYPHGXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C17H18F3NO and a molecular weight of 309.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCC©C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.33 and a molecular formula of C17H18F3NO .

Scientific Research Applications

Electrochemistry and Ionic Liquids

The compound's electrochemical properties are studied in the context of ionic liquids. The oxidation of phenol and phenolate in certain ionic liquids has been explored, indicating potential applications in electrochemistry and the development of new ionic liquids (Villagrán et al., 2006).

Polymer Science for Gas Separation

A diamine monomer closely related to the compound has been utilized in the synthesis of polyamides for gas separation applications. The resultant polymers demonstrated high thermal stability and significant promise in membrane-based gas separation, indicative of the compound's potential in creating materials for industrial applications (Bandyopadhyay et al., 2013).

Metalation and Electrophilic Substitution Reactions

The compound's derivatives have been studied for metalation and subsequent electrophilic substitution reactions. This research indicates the compound's utility in synthetic chemistry, particularly in the modification and synthesis of complex organic molecules (Marzi et al., 2001).

Development of Fluorinated Polyimides

Studies have been conducted on the synthesis of fluorinated polyimides using related diamine monomers. These polyimides exhibit high glass transition temperatures and thermal stability, suggesting applications in the development of advanced materials with specific thermal and mechanical properties (Liu et al., 2008).

Applications in Liquid Crystal Displays

The compound's derivatives have been used to create fluorinated copolyimides with potential applications in liquid crystal displays. The materials show great thermal stability and high mechanical properties, making them suitable for advanced display technologies (Liu et al., 2002).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-3-11(2)12-4-6-13(7-5-12)22-14-8-9-16(21)15(10-14)17(18,19)20/h4-11H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQJOTKYPHGXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.